molecular formula C18H20ClN3O2 B2668765 4-((3-chloropyridin-4-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide CAS No. 2034620-97-6

4-((3-chloropyridin-4-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide

Cat. No.: B2668765
CAS No.: 2034620-97-6
M. Wt: 345.83
InChI Key: KSUDHGPTKOAGCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-chloropyridin-4-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-chloropyridin-4-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chloropyridinyl group: This step involves the reaction of the piperidine derivative with 3-chloropyridine under suitable conditions.

    Attachment of the m-tolyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using m-tolylboronic acid or a similar reagent.

    Formation of the carboxamide group: This involves the reaction of the intermediate compound with a carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-((3-chloropyridin-4-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products of these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce a new functional group in place of the chlorine atom.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying biological processes and pathways.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((3-chloropyridin-4-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide would depend on its specific biological target. Potential mechanisms could include:

    Binding to a receptor: The compound could act as an agonist or antagonist at a specific receptor.

    Inhibition of an enzyme: The compound could inhibit the activity of an enzyme involved in a key biological pathway.

    Modulation of a signaling pathway: The compound could affect the activity of a signaling pathway, leading to changes in cellular function.

Comparison with Similar Compounds

Similar compounds to 4-((3-chloropyridin-4-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide include other piperidine carboxamides and chloropyridine derivatives. These compounds may share similar chemical properties and biological activities but can differ in their specific targets and applications. Examples of similar compounds include:

  • 4-((3-chloropyridin-4-yl)oxy)-N-(phenyl)piperidine-1-carboxamide
  • 4-((3-chloropyridin-4-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide
  • 4-((3-chloropyridin-4-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide

These compounds can be compared based on their chemical structure, reactivity, and biological activity to highlight the unique features of this compound.

Properties

IUPAC Name

4-(3-chloropyridin-4-yl)oxy-N-(3-methylphenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-13-3-2-4-14(11-13)21-18(23)22-9-6-15(7-10-22)24-17-5-8-20-12-16(17)19/h2-5,8,11-12,15H,6-7,9-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUDHGPTKOAGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.